Cas no 1215295-94-5 (3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine)

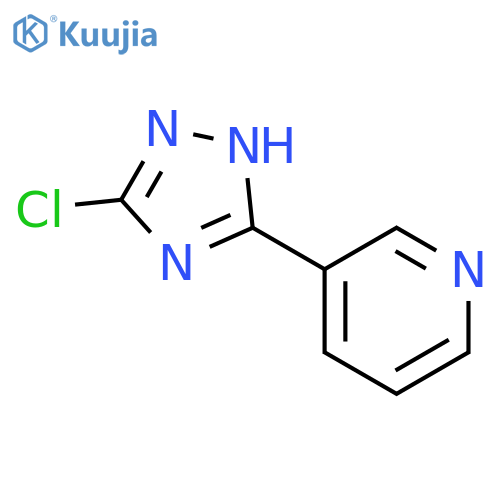

1215295-94-5 structure

商品名:3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine

CAS番号:1215295-94-5

MF:C7H5ClN4

メガワット:180.594399213791

MDL:MFCD14702918

CID:1088281

PubChem ID:49651995

3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine

- 3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine(SALTDATA: FREE)

- 3-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine

- DTXSID40677730

- AT12127

- 1215295-94-5

- CS-0318706

- VS-11301

- SB53829

- STK928187

- AKOS005658275

- BBL032496

- MFCD14702918

- AKOS013490955

- 3-(5-CHLORO-2H-1,2,4-TRIAZOL-3-YL)PYRIDINE

-

- MDL: MFCD14702918

- インチ: InChI=1S/C7H5ClN4/c8-7-10-6(11-12-7)5-2-1-3-9-4-5/h1-4H,(H,10,11,12)

- InChIKey: DWOKDZBWMQJAGA-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CN=C1)C2=NC(=NN2)Cl

計算された属性

- せいみつぶんしりょう: 180.0202739g/mol

- どういたいしつりょう: 180.0202739g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54.5Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B418718-500mg |

3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |

1215295-94-5 | 500mg |

$ 230.00 | 2022-06-07 | ||

| abcr | AB267239-10 g |

3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |

1215295-94-5 | 10g |

€563.30 | 2023-04-26 | ||

| TRC | B418718-1g |

3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |

1215295-94-5 | 1g |

$ 340.00 | 2022-06-07 | ||

| abcr | AB267239-1 g |

3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |

1215295-94-5 | 1g |

€128.10 | 2023-04-26 | ||

| abcr | AB267239-1g |

3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine; . |

1215295-94-5 | 1g |

€137.20 | 2025-02-14 | ||

| Ambeed | A127623-1g |

3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |

1215295-94-5 | 95+% | 1g |

$72.0 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1389376-10g |

3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |

1215295-94-5 | 95+% | 10g |

¥7153.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y1238840-1g |

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine |

1215295-94-5 | 95% | 1g |

$125 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1238840-5g |

3-(3-chloro-1H-1,2,4-triazol-5-yl)pyridine |

1215295-94-5 | 95% | 5g |

$315 | 2025-02-25 | |

| Chemenu | CM276097-1g |

3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine |

1215295-94-5 | 95% | 1g |

$79 | 2023-03-05 |

3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine 関連文献

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Yu Huang,Xiaoyu Zhou,Lichun Zhang,Guochen Lin,Man Xu,Yuan Zhao,Mengmeng Jiao,Dengying Zhang,Bingying Pan,Linwei Zhu,Fengzhou Zhao J. Mater. Chem. C, 2020,8, 12240-12246

1215295-94-5 (3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine) 関連製品

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1215295-94-5)3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine

清らかである:99%

はかる:5g

価格 ($):191.0